3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)
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Overview
Description
3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) is a complex organometallic compound that has garnered interest in various fields of scientific research This compound features a rhodium ion coordinated with a butanoate ligand that is substituted with a tetrachloroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) typically involves the following steps:
Preparation of the Ligand: The ligand, 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate, is synthesized by reacting 3,3-dimethylbutanoic acid with 4,5,6,7-tetrachloro-1,3-dioxoisoindole in the presence of a dehydrating agent such as thionyl chloride.
Coordination with Rhodium: The prepared ligand is then reacted with a rhodium precursor, such as rhodium(III) chloride, in an appropriate solvent like ethanol or acetonitrile under reflux conditions. The reaction mixture is typically stirred for several hours to ensure complete coordination of the ligand to the rhodium center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur at the rhodium center or the tetrachloroisoindole moiety, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands around the rhodium center are replaced by other ligands. Common reagents for these reactions include phosphines and amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Phosphines, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while reduction can produce rhodium(I) species. Substitution reactions can result in the formation of new rhodium-ligand complexes.
Scientific Research Applications
3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Material Science: It is explored for its potential in the development of advanced materials, such as conductive polymers and metal-organic frameworks.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Environmental Chemistry: It is studied for its role in environmental remediation processes, such as the degradation of pollutants.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) involves coordination chemistry principles. The rhodium center acts as a Lewis acid, facilitating various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The tetrachloroisoindole moiety can participate in electron transfer processes, enhancing the compound’s reactivity. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as coordination with other metal centers.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,3,5-tetrachloro-4,6-dimethyl-: This compound shares the tetrachloro substitution pattern but lacks the rhodium center and butanoate ligand.
1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-: Similar in having multiple chlorine substitutions but differs in the core structure and absence of rhodium.
Monomethyl 2,3,5,6-tetrachloroterephthalate: Another tetrachloro-substituted compound with different functional groups and no rhodium.
Uniqueness
The uniqueness of 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) lies in its combination of a rhodium center with a highly substituted ligand. This combination imparts unique catalytic properties and reactivity patterns, making it valuable for specialized applications in catalysis and material science.
Properties
Molecular Formula |
C56H40Cl16N4O16Rh2 |
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Molecular Weight |
1798.0 g/mol |
IUPAC Name |
3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) |
InChI |
InChI=1S/4C14H11Cl4NO4.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;;/h4*10H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4 |
InChI Key |
VOPFDGCIUABLIB-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Origin of Product |
United States |
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